6-Bromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one typically involves multi-step organic reactions. One possible route includes:
Bromination: Introduction of a bromine atom to the chromenone core.
Methoxylation: Addition of a methoxy group to the appropriate position on the chromenone ring.
Tetrazole Formation: Formation of the tetrazole ring through cyclization reactions involving azide and nitrile precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups on the chromenone ring.
Reduction: Reduction reactions could modify the bromine or methoxy groups.
Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various substituted chromenones.
Scientific Research Applications
6-Bromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for 6-Bromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine, methoxy, and tetrazole groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2H-chromen-2-one: Lacks the methoxy and tetrazole groups.
7-Methoxy-2H-chromen-2-one: Lacks the bromine and tetrazole groups.
3-(1H-tetrazol-5-YL)-2H-chromen-2-one: Lacks the bromine and methoxy groups.
Uniqueness
6-Bromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one is unique due to the combination of bromine, methoxy, and tetrazole functionalities, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H7BrN4O3 |
---|---|
Molecular Weight |
323.10 g/mol |
IUPAC Name |
6-bromo-7-methoxy-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C11H7BrN4O3/c1-18-9-4-8-5(3-7(9)12)2-6(11(17)19-8)10-13-15-16-14-10/h2-4H,1H3,(H,13,14,15,16) |
InChI Key |
BPQNNRVXFAYIEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=C(C(=O)OC2=C1)C3=NNN=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.